Butyryl trihexyl citrate
Overview
Description
Synthesis Analysis
The synthesis of butyryl trihexyl citrate involves catalytic processes with various catalysts like NS-1, SnCl4·5H2O, and p-methyl toluenesulfonic acid (PTSA), under conditions like microwave irradiation or conventional heating. The yields from these processes are high, demonstrating efficient esterification (Jia Shou-hua, 2004; L. Fang, 2002; S. Yao, 2000).
Molecular Structure Analysis
The molecular structure of butyryl trihexyl citrate is characterized by spectroscopic methods like FT-IR, which help elucidate its ester bonds and functional groups. The structural integrity and arrangement of its molecular components are critical for its chemical behavior and application potential (T. Wan, T. Du, Si Zhang, 2013).
Chemical Reactions and Properties
Butyryl trihexyl citrate participates in various chemical reactions, facilitated by catalysts like ionic liquids, Amberlyst 35 resin, and tetrabutyl titanate. These reactions are optimized under specific conditions to achieve high conversion rates and yields, indicating its reactivity and potential in synthetic applications (Guo Hongyun, 2008; Q. Ting, 2013).
Scientific Research Applications
Plasticizer for PVC : BTHC has been evaluated as a plasticizer in PVC, showing properties such as improved migration resistance and lower volatilization rates compared to alternative plasticizers like acetyl tributyl citrate (ATBC). It's suggested as a potential environmentally safe and biologically safe plasticizer for soft PVC formulations (Wang et al., 2018).
Medical Applications : Research on BTHC plasticized PVC containers, specifically for blood storage, has shown that it is a suitable material for storing platelets and red blood cells. Studies demonstrate comparable or improved storage conditions over traditional plasticizers, with minimal impact on cell viability (Gulliksson et al., 1991); (Turner et al., 1995).
Safety in Cosmetics : BTHC, among other citrate esters, is assessed for its safety in cosmetic applications. It functions as a plasticizer and potentially as a skin-conditioning agent. The review suggests that these ingredients, when used in cosmetics, are relatively safe, non-toxic, and not likely to cause skin sensitization (Johnson, 2002).
Storage of Blood Components : BTHC is investigated as a plasticizer in containers for storing blood components. Studies find it effective for long-term storage, maintaining the integrity and function of stored blood cells (Muylle et al., 1994); (Högman et al., 1991).
Bacterial Attachment in Platelet Bags : A study explored the adhesion of bacteria to the inner surface of platelet bags made from polyvinyl chloride-butyryl trihexyl citrate. This research contributes to the understanding of bacterial contamination risks in blood storage and transfusion practices (Loza-Correa et al., 2017).
properties
IUPAC Name |
trihexyl 2-butanoyloxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8/c1-5-9-12-15-19-33-25(30)22-28(36-24(29)18-8-4,27(32)35-21-17-14-11-7-3)23-26(31)34-20-16-13-10-6-2/h5-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVUTNGDMGTPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047535 | |
Record name | Butyryl-n-trihexylcitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyryl trihexyl citrate | |
CAS RN |
82469-79-2 | |
Record name | Butyryl trihexyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82469-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyryl-n-trihexylcitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082469792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyryl-n-trihexylcitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, trihexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRYL TRIHEXYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4974DI70C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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